7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
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Overview
Description
7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.20 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one typically involves multiple steps. One common method includes the following steps:
Acylation Reaction: An acylation reaction between an appropriate aniline derivative and succinic anhydride to form an intermediate compound.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to form the benzazepine core.
Substitution Reaction: Introduction of the trifluoromethoxy group through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoromethanesulfonic acid (TfOH) can be used for introducing the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: A related compound with similar structural features.
Uniqueness
7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets .
Properties
Molecular Formula |
C11H10F3NO2 |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)17-7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2 |
InChI Key |
DQUODFYKHANIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)OC(F)(F)F)NC1 |
Origin of Product |
United States |
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